2-Chloro-4-methylamino-6-amino-1,3,5-triazine-

概要

説明

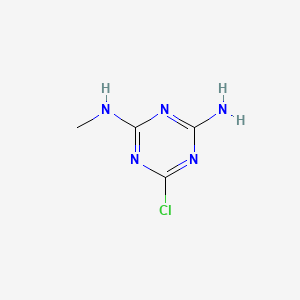

2-Chloro-4-methylamino-6-amino-1,3,5-triazine is a derivative of the 1,3,5-triazine family. This compound is known for its applications in various fields, including the production of herbicides and polymer photostabilisers. It is an aromatic compound containing a 1,3,5-triazine ring substituted at the 2-position with a chlorine atom.

準備方法

The synthesis of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine typically involves the reaction of cyanuric chloride with methylamine and ammonia. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions . The substitution of chlorine by primary amines is achieved in high to moderate yields by refluxing the solution in the presence of an excess of the corresponding amine .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution with various nucleophiles, a hallmark of triazine chemistry . Key examples include:

This reactivity enables functionalization for agrochemical and pharmaceutical applications. For example, substitution with ethylamine yields herbicidal analogs , while reactions with aromatic amines produce intermediates for antitumor agents .

Hydrolysis Reactions

The chlorine substituent is susceptible to hydrolysis under aqueous conditions:

-

Acidic Hydrolysis : Forms 2-hydroxy-4-methylamino-6-amino-1,3,5-triazine at pH < 3.

-

Basic Hydrolysis : Generates hydroxyl derivatives with potential ring-opening side reactions at pH > 10.

Kinetic studies show hydrolysis rates depend on temperature and pH, with pseudo-first-order kinetics observed in buffered solutions.

Elimination and Rearrangement

Under strong basic conditions (e.g., NaOH/EtOH), elimination occurs, producing dechlorinated intermediates. For example:

This reaction is critical in degradation studies and environmental fate analyses .

Influence of Substituents on Reactivity

The methylamino and amino groups at positions 4 and 6 modulate reactivity through:

-

Electronic Effects : Electron-donating amino groups activate the triazine ring toward electrophilic attack at position 2 .

-

Steric Effects : Methylamino groups slightly hinder bulky nucleophiles, favoring substitution with smaller reagents .

Comparative studies with analogs (e.g., 2-chloro-4,6-dimethoxy-triazine) show reduced hydrolysis rates in the methylamino-substituted compound due to hydrogen bonding stabilization .

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 200°C, releasing HCl and methylamine .

-

Light Sensitivity : Prolonged UV exposure induces dimerization via [4+2] cycloaddition.

Experimental protocols recommend storage under inert gas (N₂/Ar) at −20°C for long-term stability .

科学的研究の応用

2-Chloro-4-methylamino-6-amino-1,3,5-triazine, a derivative of the 1,3,5-triazine family, has applications in scientific fields, including the production of herbicides and polymer photostabilizers. It contains a 1,3,5-triazine ring with a chlorine atom at the 2-position.

Scientific Research Applications

2-Chloro-4-methylamino-6-amino-1,3,5-triazine has been studied for its use in various scientific fields. In chemistry, it serves as a building block for synthesizing complex molecules. In biology and medicine, derivatives of this compound have demonstrated potential as antitumor agents, antimicrobial agents, and enzyme inhibitors. In industry, it is used in the production of herbicides and polymer photostabilizers.

Some 1,3,5-triazines, including 2-Chloro-4-methylamino-6-amino-1,3,5-triazine, display biological properties. They can inhibit aromatase, exhibit antitumor activity in human cancer and murine leukemia cell lines, and act as leukotriene C4 (LTC4) antagonists. Certain 1,3,5-triazines have a protective effect against HCl-ethanol-induced gastric lesions.

Preparation Method

2-Chloro-4-methylamino-6-amino-1,3,5-triazine is synthesized through the reaction of cyanuric chloride with methylamine and ammonia. This reaction is typically conducted in a solvent like 1,4-dioxane or 1,2-dichloroethane under reflux conditions.

Chemical Reactions

2-Chloro-4-methylamino-6-amino-1,3,5-triazine undergoes chemical reactions such as nucleophilic substitution, where the chlorine atom is replaced by nucleophiles like amines, alcohols, or thiols.

作用機序

The mechanism of action of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an herbicide, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, thereby blocking electron transport and leading to the death of the plant. In medicinal applications, its derivatives may inhibit specific enzymes or interact with cellular receptors to exert their effects.

類似化合物との比較

2-Chloro-4-methylamino-6-amino-1,3,5-triazine can be compared with other similar compounds such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine and 2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine . While these compounds share the triazine core structure, they differ in their substituents, which can significantly affect their chemical properties and applications. For example, 2-Chloro-4,6-dimethoxy-1,3,5-triazine is used as a peptide coupling agent, whereas 2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine is used as an herbicide .

Similar Compounds

生物活性

2-Chloro-4-methylamino-6-amino-1,3,5-triazine, a derivative of the 1,3,5-triazine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazine ring substituted with a chlorine atom and amino groups, enhancing its reactivity and potential therapeutic applications. Research has indicated its efficacy in anticancer activity, antimicrobial properties, and enzyme inhibition.

The biological activity of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Target of Action : This compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular mechanisms.

- Mode of Action : As an alkylating agent, it reacts with nucleophiles such as amino groups, which can lead to alterations in DNA and protein functions.

- Biochemical Pathways : It has been shown to inhibit pathways involved in cell proliferation and survival, particularly in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity in several key areas:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine:

- Cell Line Studies : The compound shows antiproliferative effects against various cancer cell lines. For instance:

Antimicrobial Properties

Although specific data on the antimicrobial activity of this compound is limited, related pyrimidine derivatives have shown promising results:

- Minimum Inhibitory Concentrations (MIC) : Compounds in this class have demonstrated MIC values comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Mechanistic Insights : It may inhibit key enzymes involved in cancer progression and metabolism. For example, some derivatives have shown potent inhibition against PI3K and mTOR pathways .

Case Studies

Several case studies highlight the biological efficacy of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine:

- Antitumor Efficacy :

- Enzyme Interaction Studies :

Summary Table of Biological Activities

特性

IUPAC Name |

6-chloro-2-N-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H3,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJAMPPDPAMSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=N1)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279736 | |

| Record name | 6-Chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5425-82-1 | |

| Record name | 6-Chloro-N2-methyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5425-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 13912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005425821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC13912 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。